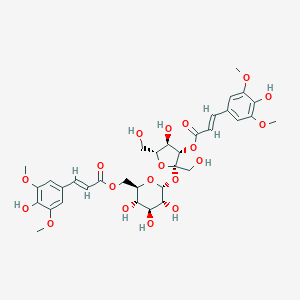![molecular formula C20H18N2O2S B236707 N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as E7080, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential use in cancer treatment.
Scientific Research Applications
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). This inhibition leads to the suppression of angiogenesis and tumor growth.
Mechanism of Action
N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide inhibits the activity of several tyrosine kinases by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups to downstream signaling molecules, leading to the suppression of angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits angiogenesis by blocking the activity of VEGFR, FGFR, and PDGFR. It also inhibits tumor growth by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for tyrosine kinases. This specificity allows for the selective inhibition of angiogenesis and tumor growth. However, one limitation is that the synthesis of this compound can be time-consuming and expensive.
Future Directions
There are several future directions for the study of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide. One direction is the development of more efficient synthesis methods to reduce the cost and time required for production. Another direction is the investigation of this compound's potential use in combination with other cancer treatments. Additionally, the study of this compound's effects on other tyrosine kinases could lead to the development of new cancer treatments.
Synthesis Methods
The synthesis of N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves the reaction of 4-ethylbenzoyl chloride with 4-aminophenyl-2-thiophenecarboxamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
properties
Molecular Formula |
C20H18N2O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[4-[(4-ethylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c1-2-14-5-7-15(8-6-14)19(23)21-16-9-11-17(12-10-16)22-20(24)18-4-3-13-25-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
InChI Key |
HFVMUZMXLPLFIC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)

![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B236659.png)

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B236680.png)

